molecular formula C5H10N2O2 B2398531 N'-ethyl-N-methyloxamide CAS No. 444147-25-5

N'-ethyl-N-methyloxamide

Cat. No.: B2398531
CAS No.: 444147-25-5
M. Wt: 130.147
InChI Key: ZGERXBHBCCWHHO-UHFFFAOYSA-N
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Description

N’-Ethyl-N-methyloxamide is an organic compound belonging to the class of oxamides, which are derivatives of oxalic acid This compound is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atoms of the oxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Ethyl-N-methyloxamide can be synthesized through the reaction of oxalic acid diethyl ester with methylamine and ethylamine. The reaction typically involves the following steps:

    Formation of Oxalic Acid Diethyl Ester: Oxalic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Reaction with Methylamine and Ethylamine: The oxalic acid diethyl ester is then reacted with methylamine and ethylamine under controlled conditions to form N’-ethyl-N-methyloxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N’-ethyl-N-methyloxamide involves similar steps but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N’-Ethyl-N-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides and carboxylic acids.

    Reduction: Reduction of N’-ethyl-N-methyloxamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxamides and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted oxamides depending on the reagents used.

Scientific Research Applications

N’-Ethyl-N-methyloxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: N’-Ethyl-N-methyloxamide is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Comparison with Similar Compounds

    N,N’-Dimethyloxamide: Contains two methyl groups attached to the nitrogen atoms.

    N,N’-Diethyloxamide: Contains two ethyl groups attached to the nitrogen atoms.

    N,N’-Diisopropyloxamide: Contains two isopropyl groups attached to the nitrogen atoms.

Uniqueness of N’-Ethyl-N-methyloxamide: The combination of ethyl and methyl groups in N’-ethyl-N-methyloxamide provides a unique balance of steric and electronic effects, making it distinct from other oxamide derivatives

Properties

IUPAC Name

N'-ethyl-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3-7-5(9)4(8)6-2/h3H2,1-2H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERXBHBCCWHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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